molecular formula C11H17NO2 B14840058 2-(Dimethylamino)-3-isopropoxyphenol

2-(Dimethylamino)-3-isopropoxyphenol

Cat. No.: B14840058
M. Wt: 195.26 g/mol
InChI Key: WLWBKARKMQVRHP-UHFFFAOYSA-N
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Description

2-(DIMETHYLAMINO)-3-(PROPAN-2-YLOXY)PHENOL is an organic compound with a complex structure that includes a dimethylamino group, a propan-2-yloxy group, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(DIMETHYLAMINO)-3-(PROPAN-2-YLOXY)PHENOL typically involves the reaction of a phenol derivative with a dimethylamino group and a propan-2-yloxy group. One common method involves the alkylation of 3-hydroxy-2-nitrophenol with isopropyl bromide, followed by reduction of the nitro group to an amino group and subsequent methylation to introduce the dimethylamino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(DIMETHYLAMINO)-3-(PROPAN-2-YLOXY)PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenol derivatives.

Scientific Research Applications

2-(DIMETHYLAMINO)-3-(PROPAN-2-YLOXY)PHENOL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(DIMETHYLAMINO)-3-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets and pathways. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the phenol group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

2-(dimethylamino)-3-propan-2-yloxyphenol

InChI

InChI=1S/C11H17NO2/c1-8(2)14-10-7-5-6-9(13)11(10)12(3)4/h5-8,13H,1-4H3

InChI Key

WLWBKARKMQVRHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1N(C)C)O

Origin of Product

United States

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